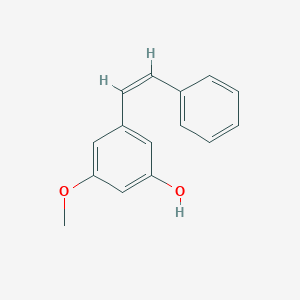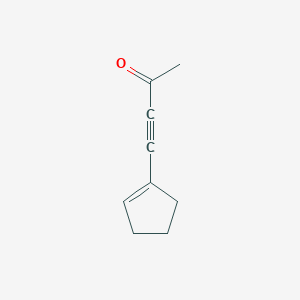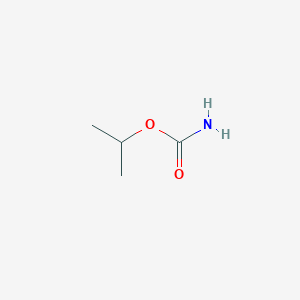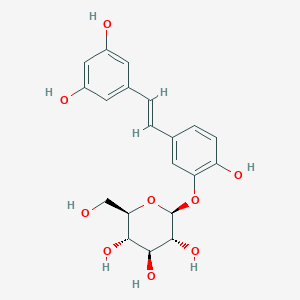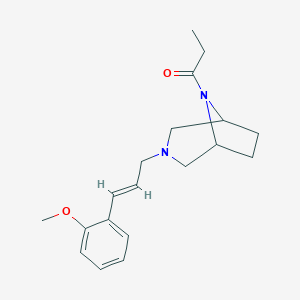
3-(3-(o-Methoxyphenyl)allyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(o-Methoxyphenyl)allyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane (MDA19) is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. MDA19 belongs to the class of compounds known as synthetic cannabinoids, which have shown promising results in treating various disorders, including pain, inflammation, and neurological disorders.
Mécanisme D'action
3-(3-(o-Methoxyphenyl)allyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane acts on the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and peripheral tissues. Activation of CB2 by this compound leads to the inhibition of pro-inflammatory cytokines and the reduction of pain and inflammation. This compound has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce pain and inflammation, improve cognitive function, and have neuroprotective effects in animal models of neurodegenerative diseases. This compound has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-(o-Methoxyphenyl)allyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has several advantages for lab experiments, including its potent anti-inflammatory and analgesic effects, its ability to improve cognitive function, and its neuroprotective effects. However, there are also limitations to using this compound in lab experiments, including the complex synthesis method, the potential for off-target effects, and the lack of clinical data on its safety and efficacy.
Orientations Futures
There are several future directions for research on 3-(3-(o-Methoxyphenyl)allyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane. One area of research is the development of more potent and selective CB2 agonists for the treatment of various diseases. Another area of research is the investigation of the potential of this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, research is needed to determine the safety and efficacy of this compound in clinical trials, which will be critical for its potential use as a therapeutic agent in humans.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. This compound acts on the CB2 receptor, leading to its potent anti-inflammatory and analgesic effects, as well as its ability to improve cognitive function and have neuroprotective effects. Although there are limitations to using this compound in lab experiments, there are several future directions for research on this compound that could lead to its use as a therapeutic agent in humans.
Méthodes De Synthèse
3-(3-(o-Methoxyphenyl)allyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane is synthesized through a multi-step process that involves the reaction of 3,8-diazabicyclo[3.2.1]octan-8-ol with 3-(o-methoxyphenyl)prop-2-enal in the presence of propionic anhydride. The resulting compound is then purified through a series of chromatographic techniques to obtain the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry and the use of specialized equipment.
Applications De Recherche Scientifique
3-(3-(o-Methoxyphenyl)allyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and neurological disorders. In preclinical studies, this compound has been shown to have potent anti-inflammatory and analgesic effects. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
1742-26-3 |
|---|---|
Formule moléculaire |
C19H26N2O2 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
1-[3-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one |
InChI |
InChI=1S/C19H26N2O2/c1-3-19(22)21-16-10-11-17(21)14-20(13-16)12-6-8-15-7-4-5-9-18(15)23-2/h4-9,16-17H,3,10-14H2,1-2H3/b8-6+ |
Clé InChI |
MSWMQKFIRYVCLY-SOFGYWHQSA-N |
SMILES isomérique |
CCC(=O)N1C2CCC1CN(C2)C/C=C/C3=CC=CC=C3OC |
SMILES |
CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC=CC=C3OC |
SMILES canonique |
CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC=CC=C3OC |
Synonymes |
3-[3-(o-Methoxyphenyl)allyl]-8-propionyl-3,8-diazabicyclo[3.2.1]octane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



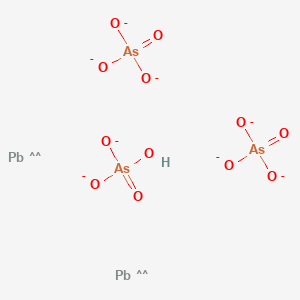


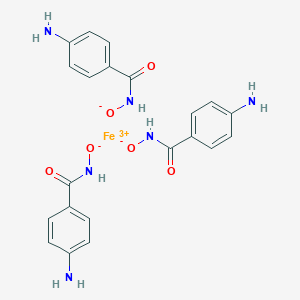
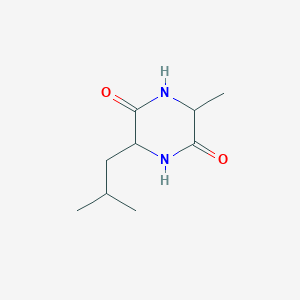

![7-Methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B157975.png)
